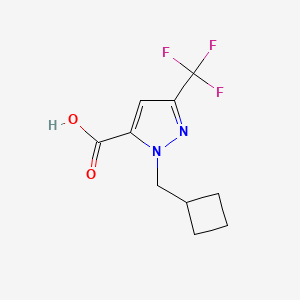

1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group attached to the pyrazole ring is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Trifluoromethylation is a common process in organic chemistry, and recent advances have been made in trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylic acid group. The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates .Aplicaciones Científicas De Investigación

Improved Synthesis and Structural Insights

Research has led to improved synthesis methods for pyrazole derivatives, significantly increasing yields and providing a deeper understanding of their chemical structures through spectral and theoretical investigations. For instance, the synthesis of 1H-pyrazole-4-carboxylic acid has been optimized to achieve a yield of 97.1%, substantially higher than previously reported yields (C. Dong, 2011). Additionally, novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids have been developed for potential applications in medicinal chemistry and metal complex catalysis (A. I. Dalinger et al., 2020).

Catalytic Applications and Metal Organic Frameworks

Pyrazole derivatives have shown promise in catalysis and as components of metal-organic frameworks (MOFs), which are of interest for their electrochemiluminescent properties and potential in sensory applications. For instance, trifluorobenzeneboronic acid catalyzed, ionic liquid-mediated synthesis of 4-pyrazolyl 1,4-dihydropyridines introduces an eco-friendly approach to synthesizing structurally diverse pyrazole derivatives (R. Sridhar & P. Perumal, 2005). Furthermore, transition metal complexes with pyrazolecarboxylic acid ligands demonstrate highly intense electrochemiluminescence, suggesting potential for development in electronic and optical devices (C. Feng et al., 2016).

Potential in Drug Discovery and Material Science

The synthesis of 1,5-diarylpyrazole derivatives, including those with trifluoromethyl groups, has been extensively explored for their potential as cyclooxygenase-2 (COX-2) inhibitors, leading to significant advancements in the field of anti-inflammatory drugs. Celecoxib, a well-known COX-2 inhibitor, is a prime example of this class of compounds, highlighting the importance of pyrazole derivatives in medicinal chemistry (T. Penning et al., 1997).

Propiedades

IUPAC Name |

2-(cyclobutylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-4-7(9(16)17)15(14-8)5-6-2-1-3-6/h4,6H,1-3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJXGQYRKNTSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

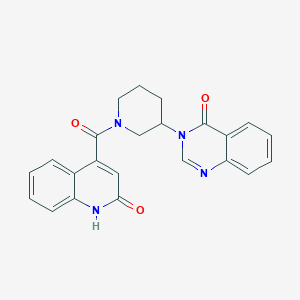

![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)

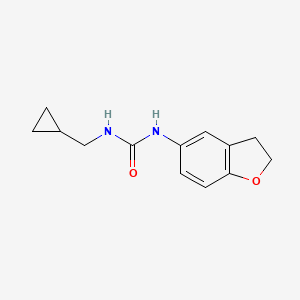

![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)

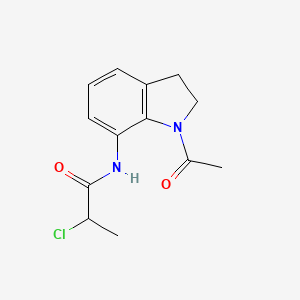

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)

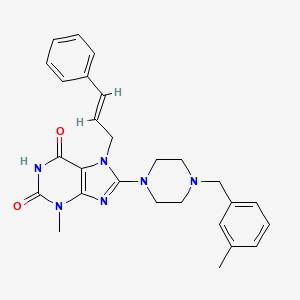

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)

![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)